molecular formula C18H19Cl2NO B5867481 N-benzyl-N-tert-butyl-2,5-dichlorobenzamide

N-benzyl-N-tert-butyl-2,5-dichlorobenzamide

Cat. No.: B5867481
M. Wt: 336.3 g/mol
InChI Key: AJPDCGNFHHMHRH-UHFFFAOYSA-N
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Description

N-benzyl-N-tert-butyl-2,5-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a tert-butyl group, and two chlorine atoms attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-tert-butyl-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoic acid with tert-butylamine and benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-tert-butyl-2,5-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-benzyl-N-tert-butyl-2,5-dichlorobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on cellular processes. It may also serve as a model compound for investigating the interactions of similar molecules with biological targets .

Medicine: Its structural features make it a candidate for designing new therapeutic agents with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-benzyl-N-tert-butyl-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The benzamide structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of the benzyl and tert-butyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-benzyl-N-tert-butylbenzamide
  • N-tert-butyl-2,5-dichlorobenzamide
  • N-benzyl-2,5-dichlorobenzamide

Comparison: N-benzyl-N-tert-butyl-2,5-dichlorobenzamide is unique due to the presence of both benzyl and tert-butyl groups along with two chlorine atoms on the benzamide structure. This combination of functional groups imparts distinct chemical and physical properties, making it different from other similar compounds. For example, N-benzyl-N-tert-butylbenzamide lacks the chlorine atoms, which can significantly alter its reactivity and applications .

Properties

IUPAC Name

N-benzyl-N-tert-butyl-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO/c1-18(2,3)21(12-13-7-5-4-6-8-13)17(22)15-11-14(19)9-10-16(15)20/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPDCGNFHHMHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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